synthesis and characterization of 4-bromo-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole
synthesis and characterization of 4-bromo-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole
An In-depth Technical Guide to the Synthesis and Characterization of 4-bromo-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole
Introduction: The Significance of Substituted Pyrazoles
The pyrazole nucleus is a cornerstone of heterocyclic chemistry, renowned for its prevalence in a wide array of pharmacologically active compounds.[1] Pyrazole derivatives are integral to numerous therapeutic agents, exhibiting activities such as anti-inflammatory, analgesic, anticancer, and antidepressant properties.[1][2] The strategic functionalization of the pyrazole ring allows for the fine-tuning of a molecule's steric and electronic properties, making it a privileged scaffold in drug discovery and agrochemical research.[1][3]
This guide provides a comprehensive, in-depth exploration of the synthesis and structural elucidation of a specific, highly functionalized derivative: 4-bromo-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole. As senior application scientists, our goal is not merely to present a protocol but to illuminate the underlying chemical principles, justify the experimental choices, and provide a self-validating framework for researchers in the field. We will delve into a robust synthetic pathway, from readily available precursors to the final target compound, and detail the suite of spectroscopic techniques required for its unambiguous characterization.
Part 1: A Rationale-Driven Synthetic Strategy
The synthesis of 3,5-diarylpyrazoles is most classically and efficiently achieved through the cyclocondensation of a 1,3-diaryl-1,3-dione intermediate with a hydrazine derivative.[4][5][6] This approach offers high yields and a straightforward route to the core pyrazole structure. Subsequent electrophilic substitution at the electron-rich C4 position allows for the introduction of a bromine atom, a versatile handle for further chemical transformations.
Our retrosynthetic analysis therefore dictates a three-stage approach:
-
Stage 1: Synthesis of the key 1,3-bis(3,4-dimethylphenyl)propane-1,3-dione intermediate via a Claisen condensation.
-
Stage 2: Cyclocondensation of the diketone with hydrazine hydrate to form the 3,5-bis(3,4-dimethylphenyl)-1H-pyrazole core.
-
Stage 3: Regioselective bromination of the pyrazole at the C4 position to yield the final target compound.
This pathway is selected for its reliability, use of common reagents, and the logical progression through stable, characterizable intermediates.
Caption: A flowchart illustrating the three-stage synthesis of the target compound.
Part 2: Validated Experimental Protocols
The following protocols are designed to be robust and reproducible. The rationale behind key steps is provided to allow for adaptation and troubleshooting.
Synthesis of 1,3-bis(3,4-dimethylphenyl)propane-1,3-dione (Intermediate I)
This reaction is a base-mediated Claisen condensation. Strong, non-nucleophilic bases like sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LiHMDS) are required to deprotonate the α-carbon of the acetophenone, forming a reactive enolate.[7] The enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride.
Protocol:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 eq., 60% dispersion in mineral oil). Wash the NaH with dry hexanes (3x) to remove the oil and suspend it in anhydrous tetrahydrofuran (THF).
-
Enolate Formation: Cool the suspension to 0 °C in an ice bath. Dissolve 3,4-dimethylacetophenone (1.0 eq.) in anhydrous THF and add it dropwise to the NaH suspension over 30 minutes.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. A thick, yellow precipitate of the sodium enolate should form.
-
Condensation: Dissolve 3,4-dimethylbenzoyl chloride (1.1 eq.) in anhydrous THF and add it dropwise to the reaction mixture at 0 °C. After addition, allow the reaction to stir at room temperature overnight.
-
Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with 1 M HCl, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from ethanol to yield the desired 1,3-diketone as a pale yellow solid.[8][9]
Synthesis of 3,5-bis(3,4-dimethylphenyl)-1H-pyrazole (Intermediate II)
The Knorr pyrazole synthesis involves the reaction of a 1,3-dicarbonyl compound with hydrazine.[3] The reaction proceeds via initial nucleophilic attack of a hydrazine nitrogen on one of the carbonyls, followed by intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.
Protocol:
-
Setup: In a round-bottom flask fitted with a reflux condenser, dissolve the 1,3-bis(3,4-dimethylphenyl)propane-1,3-dione (1.0 eq.) in absolute ethanol.
-
Reaction: Add hydrazine hydrate (1.5 eq.) to the solution. Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry. If necessary, the product can be further purified by recrystallization from an ethanol/water mixture to afford the pyrazole as a white crystalline solid.
Synthesis of 4-bromo-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole (Target Compound)
The C4 position of the 3,5-diaryl-1H-pyrazole ring is electron-rich and susceptible to electrophilic attack. N-Bromosuccinimide (NBS) is an effective and easy-to-handle source of electrophilic bromine for this transformation.[10][11]
Protocol:
-
Setup: Dissolve the 3,5-bis(3,4-dimethylphenyl)-1H-pyrazole (1.0 eq.) in a suitable solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) in a round-bottom flask.
-
Reaction: Add N-Bromosuccinimide (1.05 eq.) to the solution in one portion. Stir the reaction mixture at room temperature for 1.5-3 hours.[10] Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Upon completion, filter the reaction mixture to remove the succinimide byproduct. Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. The crude product is typically a solid that can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) to yield the final product.
Part 3: Comprehensive Characterization and Structural Elucidation
Unambiguous confirmation of the chemical structure requires a multi-faceted analytical approach. The data presented below are predicted values based on known spectroscopic trends for analogous structures.
Caption: A logical workflow for the characterization of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of the molecule.[12]
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A sufficient number of scans should be used to achieve a good signal-to-noise ratio.
Table 1: Predicted ¹H NMR Data for 4-bromo-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| NH (pyrazole) | ~12.5 - 13.5 | Broad Singlet | 1H | The acidic N-H proton is typically deshielded and appears as a broad signal at a very downfield chemical shift.[12][13] |
| Ar-H (Aromatic) | ~7.0 - 7.5 | Multiplet | 6H | Protons on the two 3,4-dimethylphenyl rings will give rise to a complex multiplet in the aromatic region. |
| CH₃ (Aromatic) | ~2.3 | Singlet | 12H | The four equivalent methyl groups attached to the aromatic rings will appear as a single, sharp peak.[14][15] |
¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition time and more scans are typically required compared to ¹H NMR.
Table 2: Predicted ¹³C NMR Data for 4-bromo-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C3/C5 (Pyrazole) | ~145 - 150 | The two equivalent carbons of the pyrazole ring attached to the aryl groups. |
| C4 (Pyrazole) | ~90 - 95 | The C4 carbon is directly attached to the bromine atom, which shifts it significantly upfield compared to an unsubstituted C4.[16] |
| C (Aromatic, Quaternary) | ~128 - 140 | Includes the ipso-carbons attached to the pyrazole ring and the carbons bearing the methyl groups.[17] |
| CH (Aromatic) | ~125 - 130 | Aromatic carbons bearing a hydrogen atom. |
| CH₃ (Methyl) | ~19 - 21 | The four equivalent methyl carbons will appear in the aliphatic region.[14] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.[12]
IR Spectroscopy Protocol:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.
-
Acquisition: Obtain the spectrum using an FTIR spectrometer.
Table 3: Expected Characteristic IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (pyrazole) | 3100 - 3300 | Medium, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=N Stretch (pyrazole) | 1590 - 1650 | Strong |
| C=C Stretch (Aromatic/Pyrazole) | 1450 - 1600 | Medium-Strong |
| C-Br Stretch | 500 - 650 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the compound.
Expected Results:
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum will show a prominent molecular ion peak cluster. Due to the presence of one bromine atom, there will be two peaks of almost equal intensity: one for the molecule containing the ⁷⁹Br isotope and another at M+2 for the molecule containing the ⁸¹Br isotope.[18][19]
-
Calculated Monoisotopic Mass for C₂₁H₂₁BrN₂: 379.0915 g/mol . The high-resolution mass spectrum (HRMS) should confirm this mass to within a few parts per million (ppm).
-
Fragmentation: Common fragmentation pathways may include the loss of the bromine atom, cleavage of the pyrazole ring, or loss of methyl groups.
Conclusion
This guide has detailed a logical and robust pathway for the synthesis of 4-bromo-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole, a molecule of interest for further derivatization in medicinal and materials chemistry. The multi-step synthesis, proceeding through a key 1,3-diketone intermediate, is a classic and reliable strategy. Furthermore, we have established a comprehensive analytical workflow, outlining the expected outcomes from NMR, IR, and mass spectrometry. This combination of a well-rationalized synthetic protocol and a thorough characterization plan provides researchers with a self-validating system to confidently produce and confirm the identity of this valuable heterocyclic building block.
References
-
Sha, Q., & Wei, Y. (2013). An Efficient One-Pot Synthesis of 3,5-Diaryl-4-bromopyrazoles by 1,3-Dipolar Cycloaddition of In Situ Generated Diazo Compounds and 1-Bromoalk-1-ynes. Synthesis, 45(03), 413-420. [Link]
-
Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters, 8(13), 2675–2678. [Link]
-
Synthesis of substituted pyrazoles from 1,3-diketones and hydrazine derivatives. (n.d.). Synlett. [Link]
-
Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. (2025). The Journal of Physical Chemistry A. [Link]
-
Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. (2025). PMC. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
-
Synthesis and properties of aromatic 1,3-diketones and bis-(1,3-diketones) obtained from acetophenone and phtalic acids esters. (n.d.). Sci-Hub. [Link]
-
Heller, S. T., & Natarajan, S. R. (2006). 1,3-diketones from acid chlorides and ketones: a rapid and general one-pot synthesis of pyrazoles. Organic Letters, 8(13), 2675-2678. [Link]
-
Deshmukh, P. N., & Jamode, V. S. (2011). SYNTHESIS OF CHLOROSUBSTITUTED 4–BROMO–3, 5–DIARYL–1–SUBSTITUTED PYRAZOLES. TSI Journals. [Link]
-
Synthesis and Characterization of 1-Substituted-3,5-Diaryl-4-Bromo Pyrazoles. (2006). Asian Journal of Chemistry. [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing. [Link]
-
Xu, Q., et al. (2015). Synthesis and Biological Evaluation of 3-Alkyl-1,5-Diaryl-1H-Pyrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative Activity. PLOS One. [Link]
-
Zawadiak, J., Mrzyczek, M., & Piotrowski, T. (2014). Synthesis and properties of aromatic 1,3-diketones and bis-(1,3-diketones) obtained from acetophenone and phtalic acids esters. SciSpace. [Link]
-
SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals. [Link]
-
3,4-Dimethylphenol. (n.d.). PubChem. [Link]
-
Zawadiak, J., Mrzyczek, M., & Piotrowski, T. (2014). Synthesis and properties of aromatic 1,3-diketones and bis-(1,3-diketones) obtained from acetophenone and phtalic acids esters. ResearchGate. [Link]
-
Zawadiak, J., Mrzyczek, M., & Piotrowski, T. (2011). Synthesis and properties of aromatic 1,3-diketones and bis-(1,3-diketones) obtained from acetophenone and phtalic acids esters. European Journal of Chemistry. [Link]
-
Pyrazole - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. [Link]
-
Synthesis of 1,3-diketones. (n.d.). Organic Chemistry Portal. [Link]
-
Br/Mg-Exchange on 1,2-Dibromocyclopentene Derivatives and Regio- and Chemoselective Functionalizations of Pyrazoles and Related Heterocycles. (n.d.). Elektronische Hochschulschriften der LMU München. [Link]
-
Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. (2025). ResearchGate. [Link]
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI. [Link]
-
4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. (2009). MDPI. [Link]
-
Mass spectrometric study of some pyrazoline derivatives. (n.d.). ResearchGate. [Link]
-
Theoretical elucidation of the IR spectra of 4-bromo-3, 5-dimethylpyrazole crystals and their deuterium-bonded analogues: Multi-objective analysis from a quantum modeling perspective. (2025). PubMed. [Link]
-
He, J., et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. [Link]
-
Structure and tautomerism of 4-bromo substituted 1 H-pyrazoles. (2007). ResearchGate. [Link]
-
4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. (n.d.). KTU ePubl. [Link]
-
1H-Pyrazole, 4-bromo-. (n.d.). NIST WebBook. [Link]
-
Carbon-13 NMR of dimethyl 3,4,5,6-tetraphenylphthalate? (2014). Chemistry Stack Exchange. [Link]
-
Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. (2020). ACS Publications. [Link]
-
Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. (n.d.). Journal of the Chemical Society of Pakistan. [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. [Link]
-
4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. (2025). ResearchGate. [Link]
-
4-Bromo-3-(2,4-dimethylphenyl)-1H-pyrazole. (n.d.). PubChem. [Link]
-
3,4-Dimethylacetophenone. (n.d.). MD Topology. [Link]
Sources
- 1. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 2. Theoretical elucidation of the IR spectra of 4-bromo-3, 5-dimethylpyrazole crystals and their deuterium-bonded analogues: Multi-objective analysis from a quantum modeling perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. tsijournals.com [tsijournals.com]
- 7. 1,3-diketones from acid chlorides and ketones: a rapid and general one-pot synthesis of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Synthesis and properties of aromatic 1,3-diketones and bis-(1,3-diketones) obtained from acetophenone and phtalic acids esters | European Journal of Chemistry [eurjchem.com]
- 10. Synthesis and Biological Evaluation of 3-Alkyl-1,5-Diaryl-1H-Pyrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative Activity | PLOS One [journals.plos.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. 3,4-Dimethylphenol | C8H10O | CID 7249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 3,4-Dimethylphenol(95-65-8) 1H NMR spectrum [chemicalbook.com]
- 16. researchgate.net [researchgate.net]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. researchgate.net [researchgate.net]
- 19. 1H-Pyrazole, 4-bromo- [webbook.nist.gov]
